![molecular formula C7H13NO2 B1498656 1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone CAS No. 1126736-22-8](/img/structure/B1498656.png)
1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone
Overview
Description
1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone, also known as (S)-HPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral building block and a crucial intermediate in the synthesis of several biologically active compounds.
Mechanism of Action
The mechanism of action of (S)-HPPE is not fully understood, but it is believed to interact with the central nervous system by modulating the activity of neurotransmitters. The compound has been shown to enhance the release of dopamine and acetylcholine, which are important neurotransmitters involved in learning, memory, and motor function.
Biochemical and Physiological Effects:
Studies have shown that (S)-HPPE has several biochemical and physiological effects, including improved cognitive function, increased locomotor activity, and reduced anxiety-like behavior in animal models. The compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-HPPE in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the mechanism of action of (S)-HPPE is not fully understood, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on (S)-HPPE. One potential area of study is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of new chiral materials for optical applications. Additionally, further research is needed to fully understand the mechanism of action of (S)-HPPE and its potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, (S)-HPPE is a highly versatile and promising compound with potential applications in various fields. The compound has shown promising results in the development of new drugs for the treatment of neurological disorders and in the synthesis of chiral materials for optical applications. Further research is needed to fully understand the mechanism of action of (S)-HPPE and to explore its potential applications in other areas.
Scientific Research Applications
(S)-HPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The compound has shown promising results in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of chiral materials for optical applications.
properties
IUPAC Name |
1-[(3S)-3-hydroxypiperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMTRPNNXNQRN-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657641 | |
Record name | 1-[(3S)-3-Hydroxypiperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone | |
CAS RN |
1126736-22-8 | |
Record name | 1-[(3S)-3-Hydroxypiperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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